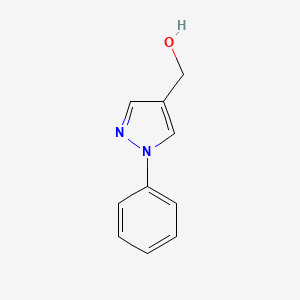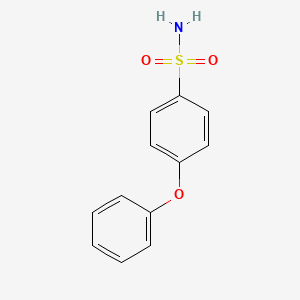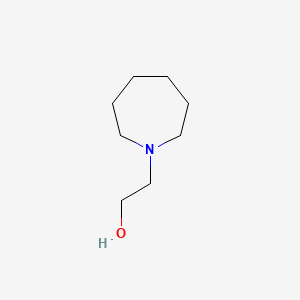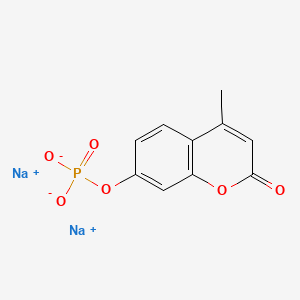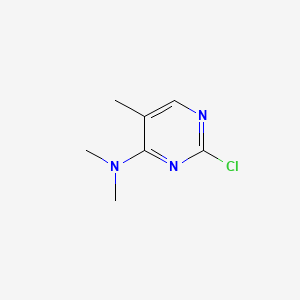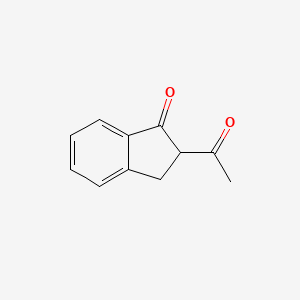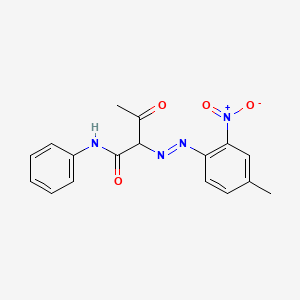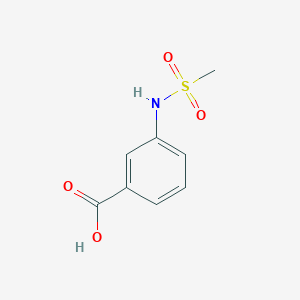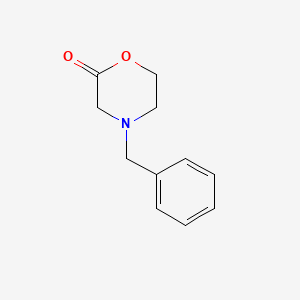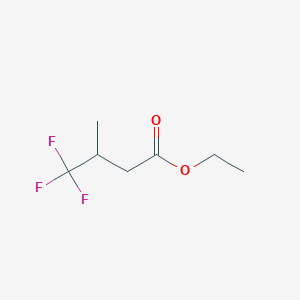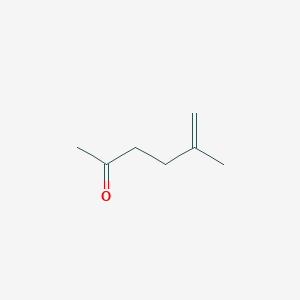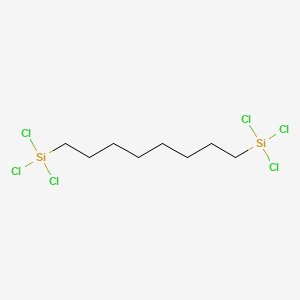
1,8-Bis(triclorosilano)octano
Descripción general
Descripción
Octane-1,8-diylbis(trichlorosilane) is a useful research compound. Its molecular formula is C8H16Cl6Si2 and its molecular weight is 381.1 g/mol. The purity is usually 95%.
The exact mass of the compound Octane-1,8-diylbis(trichlorosilane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octane-1,8-diylbis(trichlorosilane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane-1,8-diylbis(trichlorosilane) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Producción de Silicio Policristalino
El triclorosilano, un componente de 1,8-Bis(triclorosilano)octano, juega un papel crucial en la producción de silicio policristalino . La tecnología predominante para la producción de silicio policristalino es el proceso Siemens, que implica la conversión de silicio de grado técnico a triclorosilano seguido de rectificación y reducción de hidrógeno . El costo del silicio del producto se puede reducir optimizando el proceso de síntesis de triclorosilano .
Nanotecnología
This compound es un compuesto químico versátil utilizado en la nanotecnología. Puede mejorar las propiedades de los materiales a nanoescala, permitiendo avances en este campo.
Investigación de Polímeros
Este compuesto también se utiliza en la investigación de polímeros. Puede mejorar las propiedades de los polímeros, lo que lleva al desarrollo de nuevos materiales con características mejoradas.
Recubrimientos Superficiales
This compound se utiliza en el desarrollo de recubrimientos superficiales. Puede mejorar las propiedades de estos recubrimientos, lo que lleva a un mejor rendimiento y durabilidad.
Mejora de la Estabilidad Hidrolítica
También conocidos como aditivos de bis-silanos, los compuestos como 1,8-BIS(TRICHLOROSILYL)OCTANO mejoran la estabilidad hidrolítica . Esto impacta en una mayor vida útil del producto y asegura una mejor unión del sustrato .
Propiedades Mecánicas Mejoradas en Recubrimientos y Aplicaciones Compuestas
1,8-BIS(TRICHLOROSILYL)OCTANE conduce a propiedades mecánicas mejoradas en recubrimientos, así como en aplicaciones compuestas . Esto da como resultado materiales con mayor resistencia y durabilidad .
Mecanismo De Acción
Mode of Action
The mode of action of Octane-1,8-diylbis(trichlorosilane) involves its interaction with these materials. It is used as a crosslinker in the fabrication of polymer solar cells . The compound crosslinks through a heat-triggered Diels–Alder reaction to suppress the aggregation tendency of fullerene molecules, thus helping to stabilize the film morphology and to improve device stability .
Biochemical Pathways
The biochemical pathways affected by Octane-1,8-diylbis(trichlorosilane) are primarily related to the formation and stabilization of polymer structures. The compound’s ability to crosslink and suppress aggregation helps maintain the optimal film morphology of bulk heterojunction polymer solar cells .
Result of Action
The result of Octane-1,8-diylbis(trichlorosilane)'s action is the improved stability of materials, particularly in the context of polymer solar cells . By suppressing the aggregation tendency of fullerene molecules, it helps stabilize the film morphology, leading to improved device stability .
Action Environment
The action of Octane-1,8-diylbis(trichlorosilane) can be influenced by environmental factors such as temperature. The crosslinking action of the compound is heat-triggered, indicating that the efficacy of its action can be controlled by adjusting the temperature . Furthermore, the compound’s stability may be affected by moisture, as it has been classified as having a high hydrolytic sensitivity .
Propiedades
IUPAC Name |
trichloro(8-trichlorosilyloctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl6Si2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJGILDCJZMQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966592 | |
| Record name | (Octane-1,8-diyl)bis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-53-5 | |
| Record name | 1,1′-(1,8-Octanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane-1,8-diylbis(trichlorosilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Octane-1,8-diyl)bis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-1,8-diylbis[trichlorosilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Octane-1,8-diylbis(trichlorosilane) improve the adhesion of resins to glass surfaces?
A: Octane-1,8-diylbis(trichlorosilane) acts as a bridge between the inorganic glass surface and the organic resin. The trichlorosilane groups (SiCl3) hydrolyze in the presence of moisture, forming silanol groups (Si-OH). These silanol groups then condense with hydroxyl groups on the glass surface, creating strong covalent Si-O-Si bonds. Simultaneously, the long hydrocarbon chain of Octane-1,8-diylbis(trichlorosilane) entangles with the resin matrix, forming an interpenetrating network []. This dual bonding mechanism significantly enhances the adhesion between the two materials, resulting in a stronger and more water-resistant bond.
Q2: What is the impact of combining Octane-1,8-diylbis(trichlorosilane) with 3-methacryloxypropyltrichlorosilane on adhesion properties?
A: The research demonstrates that combining Octane-1,8-diylbis(trichlorosilane) with 3-methacryloxypropyltrichlorosilane leads to even stronger and more water-resistant adhesion than using either silane alone []. This improvement is attributed to two main factors:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
